Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5) is a bifunctional heterocyclic building block characterized by a 2-amino group, a 4-carboxylate ester, and a 5-methyl substitution on a thiazole core . In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing complex oligopeptides, kinase inhibitors, and sequence-specific DNA binding agents [1]. The presence of both an acylatable amine and a saponifiable ester allows for orthogonal reactivity during step-growth synthesis or combinatorial library generation [2]. For procurement professionals, selecting this specific compound over its des-methyl or des-ethyl analogs is driven by the need for precise steric control, altered lipophilicity, and specific spatial vectoring of the thiazole sulfur atom in downstream active pharmaceutical ingredients (APIs) [1].
Substituting ethyl 2-amino-5-methylthiazole-4-carboxylate with its closest analogs—such as ethyl 2-aminothiazole-4-carboxylate (des-methyl) or ethyl 2-aminothiazole-5-carboxylate (positional isomer)—fundamentally alters the physical and structural properties of the final product [1]. The 5-methyl group is not merely a passive lipophilic addition; it actively dictates the conformational geometry of polymerized scaffolds by forcing specific orientations of the thiazole sulfur atoms[2]. Furthermore, the methyl group disrupts planar π-π stacking, lowering the melting point and altering solubility profiles during reactor scale-up . Attempting to use a des-methyl baseline material will result in off-target biological binding due to altered steric clash profiles, while using the positional isomer will completely invert the vector of the ester linkage, leading to total synthetic failure in rigid scaffold designs [2].
CAS 72054-60-5 is frequently miscataloged in commercial databases as its structural isomer, methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. Both share the formula C7H10N2O2S (MW 186.23) . However, ethyl 2-amino-5-methylthiazole-4-carboxylate features the ester group directly attached to the C4 position of the thiazole ring, whereas the acetate isomer contains an intervening methylene bridge .
| Evidence Dimension | Structural connectivity (Ester position) |
| Target Compound Data | Direct C4-carboxylate linkage |
| Comparator Or Baseline | Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (C4-methylene-carboxylate linkage) |
| Quantified Difference | 1 carbon translation of the ester group |
| Conditions | Supplier CoA and database verification |
Procurement teams must mandate strict 1H NMR or structural CoA verification to prevent acquiring the acetate homolog, which will fail in rigid scaffold synthesis.
The presence of the 5-methyl group on ethyl 2-amino-5-methylthiazole-4-carboxylate fundamentally alters the spatial orientation of downstream oligopeptides compared to its positional isomer, ethyl 2-aminothiazole-5-carboxylate. In the synthesis of Netropsin analogs (e.g., Methia-Nt vs. Isothia-Nt), the 4-carboxylate/5-methyl substitution pattern forces the sulfur atoms to orient away from the DNA double helix floor [1]. In contrast, the 5-carboxylate isomer results in sulfur atoms pointing in opposite directions (away and toward the axis)[1].
| Evidence Dimension | Heteroatom spatial orientation in polymerized scaffolds |
| Target Compound Data | Sulfur atoms oriented uniformly away from the binding axis |
| Comparator Or Baseline | Ethyl 2-aminothiazole-5-carboxylate (Sulfur atoms oriented in opposite directions) |
| Quantified Difference | 180-degree shift in sulfur vectoring for alternating rings |
| Conditions | DNA minor groove binding analog synthesis (Netropsin models) |
Selecting the 4-carboxylate-5-methyl precursor is mandatory when designing sequence-specific ligands where steric clashes with biological targets must be avoided.
The addition of the 5-methyl group significantly alters the solid-state thermal properties of the thiazole building block. Ethyl 2-amino-5-methylthiazole-4-carboxylate exhibits a melting point of 164–166 °C (recrystallized from water-ethanol) [1]. In comparison, the des-methyl analog, ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7), possesses a higher melting point of 177–181 °C . The methyl group disrupts the planar π-π stacking of the thiazole rings, lowering the lattice energy.
| Evidence Dimension | Melting point (Thermal stability) |
| Target Compound Data | 164–166 °C |
| Comparator Or Baseline | Ethyl 2-aminothiazole-4-carboxylate (177–181 °C) |
| Quantified Difference | ~11–15 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, purified crystalline solid |
The lower melting point and altered lattice energy impact solubility profiles and thermal parameters during scale-up reactor processing.
For strict quality control during procurement, ethyl 2-amino-5-methylthiazole-4-carboxylate can be quantitatively distinguished from its des-methyl counterpart via 1H NMR. The target compound exhibits a distinct singlet at δ 2.6 ppm corresponding to the 3 protons of the 5-methyl group, and lacks an aromatic thiazole proton[1]. The des-methyl comparator (ethyl 2-aminothiazole-4-carboxylate) lacks this aliphatic signal and instead presents a characteristic aromatic proton signal .
| Evidence Dimension | 1H NMR chemical shift (CDCl3) |
| Target Compound Data | Singlet at δ 2.6 ppm (3H); no aromatic CH |
| Comparator Or Baseline | Ethyl 2-aminothiazole-4-carboxylate (No signal at 2.6 ppm; aromatic CH present) |
| Quantified Difference | Presence of a 3H singlet vs. 1H aromatic signal |
| Conditions | 1H NMR in CDCl3 at standard temperature |
Provides a definitive, rapid analytical method for QA/QC teams to verify that the correct substituted thiazole has been procured before initiating large-scale synthesis.
Due to the 5-methyl group's ability to precisely orient the thiazole sulfur atoms away from the DNA double helix floor, this compound is the mandatory precursor for synthesizing Netropsin analogs (e.g., Methia-Nt) and other rigid, sequence-specific oligopeptides [1].
Ethyl 2-amino-5-methylthiazole-4-carboxylate demonstrates excellent processability in multi-gram scale-up reactions. It has been successfully utilized in the high-yield (93%) bulk synthesis of intermediates for quinolone-based inducible nitric oxide synthase (iNOS) inhibitors, proving its viability for industrial pharmaceutical manufacturing [2].
When designing novel thiazole-acetamide derivatives for cytotoxic screening, the 5-methyl substitution provides a specific lipophilic and steric profile that enhances cellular permeability and target interaction compared to des-methyl baselines, making it a preferred starting material for oncology libraries [3].